![molecular formula C23H17N3OS B14205909 3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine CAS No. 832697-41-3](/img/structure/B14205909.png)
3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[3,2-c]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine typically involves multi-step organic reactions. One common method involves the condensation of N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols with pyrrole in the presence of a catalyst such as Amberlyst 15 . This is followed by treatment with reagents like N-bromosuccinimide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of advanced materials, such as organic photovoltaic cells.
Wirkmechanismus
The mechanism of action of 3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles
- Thieno[3,4-c]pyrrole-4,6-(5H)-dione based conjugated polymers
Uniqueness
3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine is unique due to its specific structural features, such as the phenoxyphenyl and pyrrol-2-yl groups attached to the thieno[3,2-c]pyridine core
Eigenschaften
CAS-Nummer |
832697-41-3 |
|---|---|
Molekularformel |
C23H17N3OS |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
3-(4-phenoxyphenyl)-7-(1H-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C23H17N3OS/c24-23-21-19(14-28-22(21)18(13-26-23)20-7-4-12-25-20)15-8-10-17(11-9-15)27-16-5-2-1-3-6-16/h1-14,25H,(H2,24,26) |
InChI-Schlüssel |
GOEGNDMMLIGWSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CC=CN5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


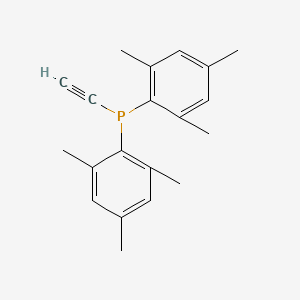
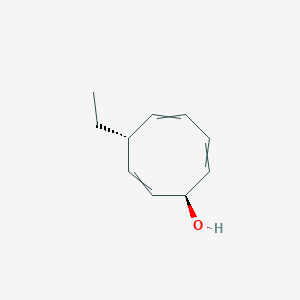
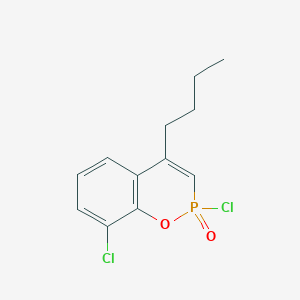
![4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14205852.png)
![2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide](/img/structure/B14205855.png)
amino}methyl)phenol](/img/structure/B14205863.png)
![1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14205876.png)
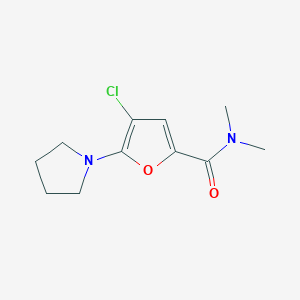
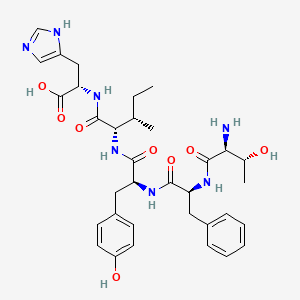

![{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B14205912.png)
![3-{[1-(2-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14205913.png)
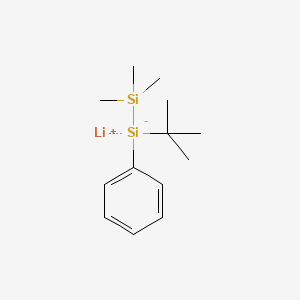
![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
